1-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-3-naphthalen-1-ylurea
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Overview
Description
N-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-N’-(1-NAPHTHYL)UREA is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a methyl and trifluoromethyl group, linked to a naphthylurea moiety through an ethyl chain. The presence of trifluoromethyl and naphthyl groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-N’-(1-NAPHTHYL)UREA typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring:
Linking the Pyrazole to Ethyl Chain: The pyrazole derivative is then reacted with an ethyl halide under basic conditions to form the ethyl-linked pyrazole.
Formation of Naphthylurea Moiety: The final step involves the reaction of the ethyl-linked pyrazole with 1-naphthyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
N-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-N’-(1-NAPHTHYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl and naphthyl groups can undergo substitution reactions under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-N’-(1-NAPHTHYL)UREA has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-N’-(1-NAPHTHYL)UREA involves its interaction with specific molecular targets. The trifluoromethyl and naphthyl groups facilitate binding to hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-N’-(1-NAPHTHYL)UREA can be compared with similar compounds such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also features trifluoromethyl groups and is used extensively in organocatalysis.
Indole Derivatives: These compounds share structural similarities and are known for their diverse biological activities.
The uniqueness of N-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-N’-(1-NAPHTHYL)UREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17F3N4O |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
1-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H17F3N4O/c1-12-11-16(18(19,20)21)24-25(12)10-9-22-17(26)23-15-8-4-6-13-5-2-3-7-14(13)15/h2-8,11H,9-10H2,1H3,(H2,22,23,26) |
InChI Key |
FVNHEBUFIBOHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2=CC=CC3=CC=CC=C32)C(F)(F)F |
Origin of Product |
United States |
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